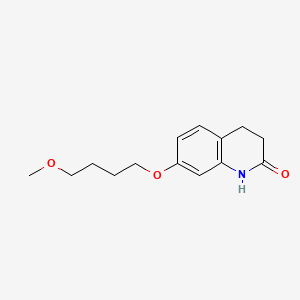

7-(4-Methoxybutoxy)-3,4-dihydroquinolin-2(1H)-one

Description

7-(4-Methoxybutoxy)-3,4-dihydroquinolin-2(1H)-one is a synthetic heterocyclic compound featuring a 3,4-dihydroquinolin-2(1H)-one core substituted at the 7-position with a 4-methoxybutoxy chain. This scaffold is structurally related to pharmacologically active compounds targeting dopamine and serotonin receptors, such as aripiprazole (a D2 receptor partial agonist) and its derivatives .

Properties

IUPAC Name |

7-(4-methoxybutoxy)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-17-8-2-3-9-18-12-6-4-11-5-7-14(16)15-13(11)10-12/h4,6,10H,2-3,5,7-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBMTDTUHZAHRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCOC1=CC2=C(CCC(=O)N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxybutoxy)-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 3,4-dihydroquinolin-2(1H)-one and 4-methoxybutanol.

Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the etherification process.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxybutoxy)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinolinone core to its corresponding dihydroquinoline form.

Substitution: The methoxybutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Oxidized quinolinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Compounds with different functional groups replacing the methoxybutoxy group.

Scientific Research Applications

7-(4-Methoxybutoxy)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications, including:

Chemistry

Synthetic Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Catalysis: Investigated for its potential as a catalyst in various organic reactions.

Biology

Enzyme Inhibition: Studied for its ability to inhibit specific enzymes, which could be useful in drug development.

Cell Signaling: Explored for its effects on cell signaling pathways.

Medicine

Drug Development: Potential candidate for developing new therapeutic agents due to its biological activity.

Pharmacology: Examined for its pharmacokinetic and pharmacodynamic properties.

Industry

Material Science: Investigated for its potential use in the development of new materials with specific properties.

Agriculture: Studied for its potential as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 7-(4-Methoxybutoxy)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It can modulate signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural analogs differ in the substituents on the butoxy chain (e.g., halogens, hydroxy groups) or modifications to the dihydroquinolinone core. These variations influence physicochemical properties, receptor affinity, and functional selectivity. Below is a detailed analysis supported by experimental

Substituent Effects on the Butoxy Chain

Table 1: Comparison of Butoxy-Substituted 3,4-Dihydroquinolin-2(1H)-one Derivatives

Core Modifications and Functional Outcomes

- Dihydroquinolinone vs.

- Ring-Opened Derivatives: Derivatives with opened dihydroquinolinone rings (e.g., compounds 10a–m in ) showed retained 5-HT1A affinity (Ki = 1.68 nM for 10g), highlighting the core's importance in antidepressant activity .

Receptor Selectivity and Functional Activity

- D2 vs. D3 Selectivity : Methoxy and fluoroethoxy substituents (e.g., SV-III-130) improve D2 selectivity over D3, critical for PET imaging . Bromo and chloro analogs exhibit similar trends but with lower selectivity ratios .

- β-Arrestin Bias : Methoxy-containing compounds (e.g., MIA in ) show biased agonism at serotonin receptors, suggesting substituent-dependent signaling pathway activation .

Biological Activity

7-(4-Methoxybutoxy)-3,4-dihydroquinolin-2(1H)-one is a synthetic compound belonging to the quinolinone class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : 7-(4-methoxybutoxy)-3,4-dihydro-1H-quinolin-2-one

- Molecular Formula : C14H19NO3

- Molecular Weight : 249.31 g/mol

The presence of the methoxybutoxy side chain is believed to influence its biological activity by affecting solubility and receptor interactions.

Anticancer Properties

Quinolinones have been extensively studied for their anticancer effects. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines through various mechanisms including cell cycle arrest and modulation of apoptotic pathways. For instance, a related quinolinone was shown to significantly decrease cell viability and induce apoptosis in ovarian cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2 .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Studies suggest that quinolinones can inhibit enzymes involved in critical biological processes, which may be useful in developing therapeutic agents targeting diseases such as cancer and bacterial infections. The specific enzyme targets for this compound remain to be elucidated but warrant further investigation.

The mechanism of action for this compound likely involves interaction with specific molecular targets:

- Molecular Targets : The compound may interact with enzymes or receptors involved in cellular signaling pathways.

- Pathways Involved : It can modulate pathways related to cell growth, apoptosis, and inflammation.

Case Studies and Research Findings

While direct studies on this compound are sparse, analogous compounds provide insight into its potential activities:

These findings highlight the potential of quinolinones as therapeutic agents and suggest that this compound may share similar properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.